molecular formula C15H13BrO3 B1271027 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588679-50-9

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1271027
CAS No.: 588679-50-9
M. Wt: 321.16 g/mol
InChI Key: LOMRJQANQRYBTL-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . This compound is characterized by the presence of a bromobenzyl group and a methoxy group attached to a benzaldehyde core. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and solvent. A common method is the Williamson ether synthesis, where the alcohol is deprotonated by a base such as sodium hydride or potassium carbonate, followed by the nucleophilic substitution reaction with the benzaldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: 2-[(4-Azidobenzyl)oxy]-3-methoxybenzaldehyde or 2-[(4-Cyanobenzyl)oxy]-3-methoxybenzaldehyde.

Scientific Research Applications

2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways. The exact mechanism can vary based on the specific context and target .

Comparison with Similar Compounds

Comparison: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the presence of both a bromobenzyl and a methoxy group, which confer distinct reactivity and properties. Compared to its analogs with different substituents (e.g., fluorine, chlorine), the bromine atom provides specific electronic and steric effects that influence its chemical behavior and interactions.

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-4-2-3-12(9-17)15(14)19-10-11-5-7-13(16)8-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMRJQANQRYBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101225074
Record name Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588679-50-9
Record name Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588679-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[(4-bromophenyl)methoxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101225074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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